(S)-3-Amino-5-methyl-hexanoic acid (S)-3-Amino-5-methyl-hexanoic acid (S)-3-Amino-5-methylhexanoic acid is an organooxygen compound and an organonitrogen compound. It derives from a beta-amino acid.
Brand Name: Vulcanchem
CAS No.: 22818-43-5
VCID: VC1997840
InChI: InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1
SMILES: CC(C)CC(CC(=O)O)N
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol

(S)-3-Amino-5-methyl-hexanoic acid

CAS No.: 22818-43-5

Cat. No.: VC1997840

Molecular Formula: C7H15NO2

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-5-methyl-hexanoic acid - 22818-43-5

Specification

CAS No. 22818-43-5
Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
IUPAC Name (3S)-3-amino-5-methylhexanoic acid
Standard InChI InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1
Standard InChI Key MLYMSIKVLAPCAK-LURJTMIESA-N
Isomeric SMILES CC(C)C[C@@H](CC(=O)O)N
SMILES CC(C)CC(CC(=O)O)N
Canonical SMILES CC(C)CC(CC(=O)O)N

Introduction

Chemical Structure and Identification

(S)-3-Amino-5-methyl-hexanoic acid is characterized by the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.202 g/mol . The compound features a stereogenic center at the C-3 position with an S configuration, which is crucial for its biological activities and applications. The compound is registered with CAS number 22818-43-5 and is classified as a β-amino acid, where the amino group is located at the beta position relative to the carboxylic acid group .

PropertyValue
CAS Number22818-43-5
Molecular FormulaC₇H₁₅NO₂
Molecular Weight145.202 g/mol
IUPAC Name(3S)-3-amino-5-methylhexanoic acid
Common SynonymsL-beta-homoleucine, (S)-3-amino-5-methylhexanoic acid
StereochemistryS configuration at C-3

Physical and Chemical Properties

(S)-3-Amino-5-methyl-hexanoic acid exhibits distinctive physical and chemical properties that are essential for understanding its behavior in various applications. The compound typically appears as white crystals . Its physical and chemical properties are summarized in the following table:

PropertyValue
AppearanceWhite crystals
Density1.014 g/cm³
Melting Point222-224°C
Boiling Point249.115°C at 760 mmHg
Flash Point104.461°C
LogP1.53480
Topological Polar Surface Area (PSA)63.32000 Ų
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4

The compound's moderate LogP value of 1.53480 indicates a balance between hydrophilic and hydrophobic properties, which is advantageous for its applications in peptide synthesis and pharmaceutical formulations .

Solubility Characteristics

The solubility of (S)-3-Amino-5-methyl-hexanoic acid has been extensively studied in various solvents and under different conditions. Research has shown that its solubility is significantly influenced by temperature and solvent composition. A comprehensive study examined the solubility of this compound in pure solvents as well as binary mixtures of 2-propanol and water, and methanol and water across a temperature range of 283.15–338.15 K .

Key findings regarding the solubility include:

  • Maximum solubility was observed in specific binary solvent compositions:

    • For 2-propanol and water mixtures: Between x₂/(x₂+x₃) = 0.15 and x₂/(x₂+x₃) = 0.25

    • For methanol and water mixtures: Between x₂/(x₂+x₃) = 0.35 and x₂/(x₂+x₃) = 0.5

  • The experimental solubility data was successfully correlated using empirical models:

    • The Apelblat equation for temperature dependence

    • The (CNIBS)/Redlich–Kister equations for solvent composition effects

  • The binary activity coefficients were estimated using various models:

    • Wilson activity coefficient model

    • NRTL (Non-Random Two-Liquid) activity coefficient model

    • Jouyban–Acree empirical solubility model

Among these models, the Jouyban–Acree model provided the best fit to the experimental solubility data based on mean square error calculations .

Synthesis and Preparation Methods

While the search results don't provide explicit synthesis routes for (S)-3-Amino-5-methyl-hexanoic acid itself, information about related compounds suggests several possible approaches. The synthesis typically involves multiple steps and may require protecting groups to manage the reactivity of the amino and carboxylic acid functionalities.

Protected derivatives of this compound include:

  • Fmoc-L-beta-homoleucine (CAS: 193887-44-4)

  • Boc-L-beta-homoleucine (CAS: 132549-43-0)

Applications in Peptide Synthesis

(S)-3-Amino-5-methyl-hexanoic acid and its protected derivatives play significant roles in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The incorporation of this β-amino acid into peptides can confer several advantageous properties:

  • Enhanced peptide stability against enzymatic degradation

  • Altered peptide conformation and secondary structure

  • Improved pharmacokinetic properties

  • Modified binding affinity to biological targets

The Fmoc and Boc protected derivatives of this compound facilitate its incorporation into peptide chains during stepwise synthesis. The Fmoc protecting group can be removed under mild basic conditions, while the Boc group requires acidic conditions for deprotection, providing flexibility in synthetic strategies .

Research Applications and Findings

Research involving (S)-3-Amino-5-methyl-hexanoic acid spans multiple disciplines, including chemistry, biochemistry, and pharmaceutical sciences. Some notable research applications include:

Solubility Studies

Detailed investigations into the solubility behavior of this compound have provided valuable data for its formulation in pharmaceutical preparations. The modified Apelblat equation has been used to calculate enthalpies of solution under standard conditions, contributing to thermodynamic understanding of the compound's behavior in solution .

Peptide-Based Drug Development

The incorporation of (S)-3-Amino-5-methyl-hexanoic acid into peptide structures has been explored for developing peptide-based drugs with improved stability and efficacy. Its unique structural features contribute to enhanced pharmacokinetic properties and biological activity .

Multicomponent Molecular Systems

(S)-3-Amino-5-methyl-hexanoic acid derivatives have been utilized in multicomponent molecular systems. For instance, a study mentioned in the search results indicates the use of Boc-l-beta-homoleucine in a multicomponent molecular memory system, suggesting potential applications in molecular computing and data storage .

Comparison with Related Compounds

(S)-3-Amino-5-methyl-hexanoic acid belongs to a family of β-amino acids and is structurally related to several compounds. The following table provides a comparison with some related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
(S)-3-Amino-5-methyl-hexanoic acidC₇H₁₅NO₂145.202Parent β-amino acid
L-beta-HomoisoleucineC₇H₁₅NO₂145.2Different branching pattern in side chain
L-LeucineC₆H₁₃NO₂131.17α-amino acid vs. β-amino acid
Fmoc-L-beta-homoleucineC₂₂H₂₅NO₄367.44Contains Fmoc protecting group
Boc-L-beta-homoleucineC₁₂H₂₃NO₄245.32Contains Boc protecting group

The structural modifications in these related compounds, such as the position of the amino group (α vs. β) and the presence of protecting groups, significantly influence their chemical reactivity, physical properties, and applications in peptide synthesis .

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